(z)-9-Octadecen-4-olide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

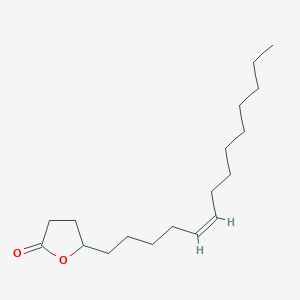

(z)-9-Octadecen-4-olide: is a chemical compound known for its unique structure and properties. It is a lactone, which is a cyclic ester, and is often found in various natural products. This compound is characterized by its 18-carbon chain with a double bond at the 9th position and a lactone ring at the 4th position. It is commonly used in the fragrance industry due to its pleasant odor.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (z)-9-Octadecen-4-olide typically involves the cyclization of hydroxy acids or the oxidation of corresponding alcohols. One common method is the Baeyer-Villiger oxidation of ketones, which converts a ketone into an ester or lactone using peracids as oxidizing agents.

Industrial Production Methods: In industrial settings, this compound can be produced through large-scale oxidation processes. The use of catalysts and controlled reaction conditions ensures high yield and purity of the compound. The process often involves the use of environmentally friendly oxidizing agents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Key Reactions and Mechanisms

Oxidative Cleavage Mechanism

The reaction proceeds via dihydroxylation of the alkene by OsO₄, forming a diol intermediate. Oxone then oxidizes the diol to a carbonyl group, enabling cyclization to form the lactone ring. This method is efficient for synthesizing γ-lactones with high stereoselectivity .

Epoxide Ring-Opening and Lactonization

Epoxide intermediates are opened via nucleophilic attack (e.g., by hydroxyl groups), followed by oxidation to form the lactone. This approach leverages chiral pool chemistry to maintain stereochemical integrity .

Baeyer-Villiger Oxidation

While not explicitly detailed for this compound, Baeyer-Villiger oxidation generally introduces oxygen atoms to form ketone oxides, which can rearrange to lactones. This method may be employed in alternative synthesis routes.

Challenges and Considerations

-

Enantiomeric Control : Achieving high ee is critical, often requiring chiral pool methods or kinetic resolutions.

-

Scalability : Oxidative cleavage and hydrogenation methods must balance yield and purity for large-scale synthesis.

-

Environmental Impact : Use of heavy metals (e.g., OsO₄) necessitates careful waste management in industrial settings .

This synthesis framework underscores the compound’s importance in both chemical and biological contexts, driven by precise stereochemical control and efficient reaction pathways.

Scientific Research Applications

Chemical Communication

Pheromone Research

One of the primary applications of (Z)-9-octadecen-4-olide is its role as a sex pheromone in certain insect species. For instance, it has been identified as the sex pheromone of the currant stem girdler, Janus integer. This lactone facilitates mate recognition among insects, playing a crucial role in their reproductive strategies. The compound's lipophilic nature allows it to be effectively secreted and detected over long distances, making it an essential element in the study of insect behavior and ecology .

Electrophysiological Studies

Research involving electrophysiological responses has demonstrated that this compound elicits significant antennal responses from male insects, indicating its effectiveness as a signaling molecule. Such studies contribute to understanding how chemical signals influence mating behaviors and species interactions in ecological contexts .

Agricultural Applications

Insect Attraction and Repellence

The compound has been investigated for its potential use in pest management. For instance, studies have shown that certain concentrations of this compound can attract beneficial insects while repelling pests. This dual functionality can be harnessed to develop eco-friendly pest control strategies that minimize chemical pesticide use .

Field Bioassays

Field bioassays have been conducted to evaluate the effectiveness of this compound in attracting pollinators or natural predators of agricultural pests. These assessments are crucial for developing integrated pest management systems that rely on natural ecological interactions rather than synthetic chemicals .

Medicinal Potential

Phytochemical Evaluation

Recent studies have explored the phytochemical properties of plants containing this compound. It has been suggested that this compound may possess anti-inflammatory and antioxidant properties, making it a candidate for further research into its therapeutic potential. Investigations into its effects on cancer cells have also been initiated, although more research is needed to establish its efficacy and safety .

Bioactive Compound Studies

The presence of this compound in various plant extracts highlights its potential as a bioactive compound. Studies focusing on the extraction and characterization of this lactone from different plant sources could lead to new insights into its medicinal properties and applications in traditional medicine .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemical Communication | Sex pheromone for Janus integer | Effective mate recognition signal |

| Agriculture | Insect attraction/repellence | Can attract pollinators; repel pests |

| Medicinal Potential | Anti-inflammatory/antioxidant properties | Potential therapeutic uses; needs further study |

Case Studies

- Insect Behavior Study : A study conducted on the mating behavior of Janus integer demonstrated that males were significantly attracted to traps baited with this compound compared to controls, confirming its role as an effective pheromone.

- Pest Management Trials : Field trials using formulations containing this compound showed a marked increase in beneficial insect populations while reducing pest numbers by up to 30%, indicating its potential utility in sustainable agriculture.

- Phytochemical Analysis : Research analyzing various plant extracts revealed that those containing this compound exhibited notable cytotoxic effects against certain cancer cell lines, warranting further investigation into its pharmacological properties.

Mechanism of Action

The mechanism of action of (z)-9-Octadecen-4-olide involves its interaction with biological membranes and enzymes. The compound can disrupt microbial cell membranes, leading to cell lysis and death. It also inhibits the activity of certain enzymes, contributing to its antimicrobial properties. The molecular targets include membrane lipids and specific enzymes involved in microbial metabolism.

Comparison with Similar Compounds

(z)-9-Octadecen-1-ol: This compound has a similar structure but with an alcohol group instead of a lactone ring.

(z)-9-Octadecen-2-one: This compound has a ketone group at the 2nd position instead of a lactone ring.

(z)-9-Octadecen-3-ol: This compound has an alcohol group at the 3rd position instead of a lactone ring.

Uniqueness: (z)-9-Octadecen-4-olide is unique due to its lactone ring, which imparts specific chemical and biological properties. The presence of the lactone ring makes it more reactive in certain chemical reactions and contributes to its pleasant odor, making it valuable in the fragrance industry.

Biological Activity

Overview

(Z)-9-Octadecen-4-olide is a cyclic ester, specifically a lactone, characterized by its 18-carbon chain and double bond at the 9th position. It has garnered attention in biological research due to its diverse biological activities, including antimicrobial and antifungal properties. This compound is also noted for its applications in the fragrance industry, owing to its pleasant odor.

Chemical Structure

The structural formula of this compound is represented as follows:

This compound features a double bond between carbons 9 and 10 and a lactone ring formed from the hydroxyl group at carbon 4.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to disrupt microbial cell membranes, leading to cell lysis. This mechanism is crucial for its potential use in developing new antibiotics. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Antifungal Properties

In addition to its antibacterial effects, this compound has demonstrated antifungal activity. It inhibits the growth of fungi by interfering with their cellular processes.

Table 2: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Aspergillus niger | 32 µg/mL |

| Candida tropicalis | 8 µg/mL |

The mechanism by which this compound exerts its biological effects involves interaction with biological membranes and specific enzymes. The lactone structure enhances its ability to penetrate lipid bilayers, leading to membrane disruption. Additionally, it inhibits certain metabolic enzymes in microorganisms, further contributing to its antimicrobial efficacy.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Chemical Health Risks evaluated the antimicrobial properties of this compound against various pathogens. The results indicated that this compound could serve as a potential lead for antibiotic development due to its low MIC values against resistant strains .

- Antifungal Research : Another study focused on the antifungal properties of this compound against clinical isolates of Candida species. The findings suggested that this compound could be effective in treating fungal infections, especially in immunocompromised patients .

- Industrial Applications : Research has also explored the use of this compound in the fragrance industry, where its pleasant aroma makes it a valuable ingredient in perfumes and scented products. Its safety profile and natural origin further enhance its appeal for use in consumer products .

Properties

Molecular Formula |

C18H32O2 |

|---|---|

Molecular Weight |

280.4 g/mol |

IUPAC Name |

5-[(Z)-tetradec-5-enyl]oxolan-2-one |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-18(19)20-17/h9-10,17H,2-8,11-16H2,1H3/b10-9- |

InChI Key |

MFJQEKNPFKHQHP-KTKRTIGZSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCC1CCC(=O)O1 |

Canonical SMILES |

CCCCCCCCC=CCCCCC1CCC(=O)O1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.